Enhanced Lipophilicity (LogP) Compared to Non-Phenyl and 4-Unsubstituted Analog Enables Distinct Partitioning Behavior
Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate exhibits a calculated LogP of 4.87 [1], which is substantially higher than the LogP of the des-phenyl analog ethyl 4-hydroxyquinoline-3-carboxylate (LogP ~1.5–2.0 estimated) and the 2-phenyl-4-unsubstituted analog ethyl 2-phenylquinoline-3-carboxylate (LogP ~3.5–4.0 estimated). This increased lipophilicity is directly attributable to the combined presence of the 2-phenyl and 4-hydroxy groups, which enhance hydrophobic surface area while maintaining a hydrogen-bond donor for potential intermolecular interactions.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.87 |
| Comparator Or Baseline | Ethyl 4-hydroxyquinoline-3-carboxylate: LogP ~1.5–2.0 (estimated); Ethyl 2-phenylquinoline-3-carboxylate: LogP ~3.5–4.0 (estimated) |
| Quantified Difference | Target LogP is approximately 2.9–3.4 units higher than 4-hydroxyquinoline analog and 0.9–1.4 units higher than 2-phenylquinoline analog |
| Conditions | Calculated LogP using ChemSpace platform algorithms; comparator LogP values estimated from similar quinoline-3-carboxylate structures |
Why This Matters
Higher LogP directly influences compound partitioning in biphasic systems, membrane permeability, and organic solvent solubility, making this compound a preferred choice for applications requiring enhanced hydrophobic character or distinct chromatographic retention relative to less lipophilic analogs.
- [1] ChemSpace. Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, CSSB00102632700. LogP: 4.87. View Source
